trans-Cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-
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Overview
Description
trans-Cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-: is a chemical compound with a unique structure that includes a cyclopropane ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protected amine group[_{{{CITATION{{{_1{trans-cyclopropanecarboxylic acid, 2-[(1,1-dimethylethoxy)carbonyl ...
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-Cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]- typically involves the following steps:
Cyclopropanation: : The starting material, a suitable alkene, undergoes cyclopropanation using a reagent like Simmons-Smith reagent (diiodomethane and zinc-copper couple) to form the cyclopropane ring[_{{{CITATION{{{_1{trans-cyclopropanecarboxylic acid, 2-[(1,1-dimethylethoxy)carbonyl ....
Carboxylation: : The cyclopropane intermediate is then carboxylated using reagents such as carbon monoxide and a suitable catalyst to introduce the carboxylic acid group[_{{{CITATION{{{_1{trans-cyclopropanecarboxylic acid, 2-[(1,1-dimethylethoxy)carbonyl ....
Boc Protection: : The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine to yield the final product[_{{{CITATION{{{_1{trans-cyclopropanecarboxylic acid, 2-[(1,1-dimethylethoxy)carbonyl ....
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation and carboxylation reactions, often using continuous flow reactors to enhance efficiency and control reaction conditions. The Boc protection step is typically carried out under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: : The carboxylic acid group can be reduced to alcohols or aldehydes using reducing agents like lithium aluminium hydride (LiAlH4).
Substitution: : The Boc-protected amine group can be deprotected using acids like trifluoroacetic acid (TFA) to yield the free amine.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: : Lithium aluminium hydride (LiAlH4) or borane (BH3) are typical reducing agents.
Substitution: : Trifluoroacetic acid (TFA) is often used for Boc deprotection.
Major Products Formed
Oxidation: : Esters, amides, and carboxylic acids.
Reduction: : Alcohols, aldehydes, and amines.
Substitution: : Free amines.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: : The compound can be used as a probe to study biological systems, especially in understanding enzyme mechanisms.
Medicine: : It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs.
Industry: : It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme studies, it may act as an inhibitor or substrate, interacting with the active site of the enzyme. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
trans-Cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-: is unique due to its cyclopropane ring and Boc-protected amine group. Similar compounds include:
cis-Cyclopropanecarboxylic acid: : Similar structure but with a different stereochemistry.
2-Phenylcyclopropanecarboxylic acid: : Contains a phenyl group instead of the Boc-protected amine.
Cyclopropanecarboxylic acid derivatives: : Various derivatives with different functional groups.
trans-Cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]- .
Properties
IUPAC Name |
(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-6-4-5(6)7(11)12/h5-6H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZMNADEEKQWGO-PHDIDXHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212381-16-2 |
Source
|
Record name | rac-(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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